4-(acetylamino)-5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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Overview
Description
5-CHLORO-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound with a molecular formula of C16H18ClN3O2S. It is characterized by the presence of a thiadiazole ring, a cyclohexyl group, and various functional groups that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-CHLORO-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrimidinylthio)acetamide
Uniqueness
Compared to similar compounds, 5-CHLORO-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21ClN4O3S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C18H21ClN4O3S/c1-10(24)20-14-9-15(26-2)12(8-13(14)19)16(25)21-18-23-22-17(27-18)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H,20,24)(H,21,23,25) |
InChI Key |
NKFUOAASKSNIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)C3CCCCC3)Cl |
Origin of Product |
United States |
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